D-Fructose-6-13C

Overview

Description

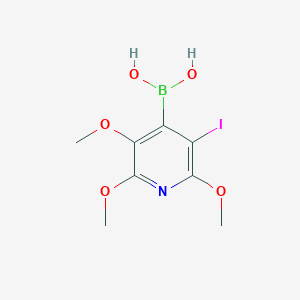

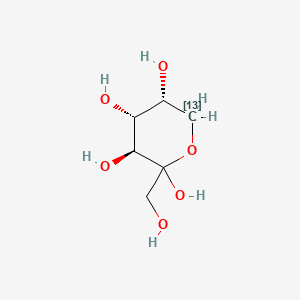

D-Fructose-6-13C is a stable isotope of D-Fructose . It is a naturally occurring monosaccharide found in many plants . The empirical formula is 13CC5H12O6 and the molecular weight is 181.15 .

Molecular Structure Analysis

The molecular structure of D-Fructose-6-13C is represented by the SMILES string OCC(C@HO)O)O)=O . The molecular formula is C513CH12O6 .Physical And Chemical Properties Analysis

D-Fructose-6-13C is a powder with a molecular weight of 181.15 . The optical activity is [α]20/D -93.5°, c = 2 in H2O (trace NH4OH) .Scientific Research Applications

Metabolism in Hepatocytes

- Study Focus : Investigation of the metabolism of D-Fructose-6-13C in rat liver cells, highlighting its role in glucose and lactate production.

- Key Findings : This research provided insights into the conversion of D-Fructose-6-13C to glucose and lactate in hepatocytes, emphasizing the roles of fructokinase and hexokinase isoenzymes in the phosphorylation of D-fructose (Malaisse et al., 2004).

Tautomeric Composition Analysis

- Study Focus : Examining the tautomeric composition of D-Fructose-6-13C phosphates using nuclear magnetic resonance.

- Key Findings : The study provided a detailed analysis of the equilibrium composition of D-Fructose-6-13C phosphates, contributing to a better understanding of the tautomeric specificity of phosphofructokinase (Koerner et al., 1973).

Phosphoglucoisomerase Study

- Study Focus : Investigating the specificity of phosphoglucoisomerase towards D-Fructose-6-13C using NMR spectroscopy.

- Key Findings : The research highlighted the enzyme's specificity towards the beta-anomer of D-Fructose-6-13C, providing insights into the isomerization process in glycolysis (Willem et al., 1992).

Glucose Metabolism in Erythrocytes

- Study Focus : Using D-Fructose-6-13C to explore glucose metabolism pathways in human erythrocytes.

- Key Findings : The study demonstrated the ability of 13C-NMR spectroscopy to measure fluxes through various metabolic pathways, enhancing understanding of glucose metabolism in erythrocytes (Schrader et al., 1993).

Metabolic Fluxes in Microorganisms

- Study Focus : Assessing carbon metabolism in Streptomyces parvulus using D-Fructose-6-13C.

- Key Findings : This research provided valuable data on the intracellular metabolic pathways in microorganisms, highlighting the roles of fructokinase and transaldolase activities (Inbar & Lapidot, 1991).

Phosphofructokinase Activation Factor

- Study Focus : Exploring the structure and function of the activation factor for phosphofructokinase using D-Fructose-6-13C.

- Key Findings : The study identified D-Fructose-2,6-P2 as the activation factor, providing insights into the regulation of glycolysis (Uyeda et al., 1981).

Pentose Phosphate Pathway Analysis

- Study Focus : Investigating the non-oxidative pentose phosphate pathway in human erythrocytes using D-Fructose-6-13C.

- Key Findings : The use of 13C-NMR spectroscopy in this study allowed for detailed analysis of the pentose phosphate pathway, enhancing understanding of erythrocyte metabolism (Berthon et al., 1993).

Glycolysis in Yeast Cells

- Study Focus : Examining anaerobic glycolysis in yeast cells using D-Fructose-6-13C.

- Key Findings : This study provided detailed insights into the glycolytic pathway in yeast cells, emphasizing the roles of aldolase and triosephosphate isomerase (den Hollander et al., 1979).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-INQNWKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745767 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R,5R)-2-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol | |

CAS RN |

312623-94-2 | |

| Record name | D-(6-~13~C)Fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)

![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)